(4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-furyl]methyleneamino]amine
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Overview
Description
(4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-furyl]methyleneamino]amine is a complex organic compound that features a triazine ring substituted with pyrrolidine groups and a furylmethyleneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-furyl]methyleneamino]amine typically involves multi-step organic reactions. One possible route includes:
Formation of the Triazine Core: Starting with cyanuric chloride, pyrrolidine is introduced under basic conditions to form 4,6-dipyrrolidino-s-triazine.
Introduction of the Furylmethyleneamino Group: The furylmethyleneamino moiety can be synthesized by reacting 5-(4-nitrophenyl)-2-furaldehyde with an appropriate amine under condensation conditions.
Coupling Reaction: Finally, the triazine core and the furylmethyleneamino group are coupled under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution on Triazine Ring: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential use as a scaffold for designing new pharmaceuticals due to its unique structure.
Biological Probes: Can be used in the development of probes for studying biological processes.
Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial agents.
Cancer Research: May be explored for its cytotoxic properties against cancer cells.
Industry
Materials Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of (4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-furyl]methyleneamino]amine would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and nitrophenyl group may play crucial roles in binding to the target, while the furylmethyleneamino moiety could be involved in specific interactions with the biological environment.
Comparison with Similar Compounds
Similar Compounds
(4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-furyl]methyleneamino]amine: Unique due to the combination of triazine, pyrrolidine, and furylmethyleneamino groups.
(4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-thienyl]methyleneamino]amine: Similar structure but with a thienyl group instead of a furyl group.
(4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-pyridyl]methyleneamino]amine: Similar structure but with a pyridyl group instead of a furyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H24N8O3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H24N8O3/c31-30(32)17-7-5-16(6-8-17)19-10-9-18(33-19)15-23-27-20-24-21(28-11-1-2-12-28)26-22(25-20)29-13-3-4-14-29/h5-10,15H,1-4,11-14H2,(H,24,25,26,27)/b23-15+ |
InChI Key |
HJHIUBHFDCXZBJ-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5 |
Origin of Product |
United States |
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